3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanal

Medicinal Chemistry Organic Synthesis Scaffold Design

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanal (CAS 1082503-42-1) is a C11H12O3 benzodioxane aldehyde with a molecular weight of 192.21 g/mol, a computed XLogP3 of 0.5, and a topological polar surface area (TPSA) of 35.5 Ų. The compound bears a reactive propanal side chain attached at the 6-position of the 2,3-dihydro-1,4-benzodioxin aromatic ring, distinguishing it regiochemically from 2-yl-substituted analogs.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 1082503-42-1
Cat. No. B3375216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanal
CAS1082503-42-1
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)CCC=O
InChIInChI=1S/C11H12O3/c12-5-1-2-9-3-4-10-11(8-9)14-7-6-13-10/h3-5,8H,1-2,6-7H2
InChIKeyFEGFSKLDRDANMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanal (CAS 1082503-42-1): Procurement-Relevant Identity and Physicochemical Baseline


3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanal (CAS 1082503-42-1) is a C11H12O3 benzodioxane aldehyde with a molecular weight of 192.21 g/mol, a computed XLogP3 of 0.5, and a topological polar surface area (TPSA) of 35.5 Ų [1]. The compound bears a reactive propanal side chain attached at the 6-position of the 2,3-dihydro-1,4-benzodioxin aromatic ring, distinguishing it regiochemically from 2-yl-substituted analogs. Commercial suppliers including Bidepharm provide the compound at a standard purity of ≥95%, with batch-specific QC documentation (NMR, HPLC, GC) available .

Why 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanal Cannot Be Interchanged with In-Class Benzodioxin Analogs


Substituting 3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanal with a closely related benzodioxin analog introduces differences across at least three critical dimensions: (i) regiochemistry—the 6-yl aromatic attachment confers a distinct electronic environment and downstream reactivity compared to 2-yl dioxane-ring substitution or 7-yl isomers [1]; (ii) oxidation state—the aldehyde functional group (carbon oxidation state +1) offers a unique reactivity window that is lost upon reduction to the alcohol (oxidation state −1) or oxidation to the carboxylic acid (oxidation state +3), directly affecting nucleophilic addition, reductive amination, and condensation chemistry; and (iii) heteroatom composition—replacement of the ether oxygen linker with sulfur (as in the 6-ylsulfanyl analog) alters molecular weight, lipophilicity, and hydrogen-bond acceptor character, which propagates into divergent pharmacokinetic or materials properties. These differences are quantifiable and are detailed in the evidence guide below.

Quantitative Differentiation Evidence for 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanal vs. Closest Analogs and Alternatives


Regiochemical Differentiation: 6-yl Aromatic Substitution vs. 2-yl Dioxane-Ring Substitution in Benzodioxin Propanals

The target compound places the propanal chain at the 6-position of the aromatic ring, whereas 2-(2,3-dihydro-1,4-benzodioxin-2-yl)propanal (CAS 2229510-58-9) and 3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanal (CAS 2229579-44-4) attach the aldehyde-bearing side chain at the 2-position of the saturated dioxane ring. Published Friedel-Crafts acylation studies on 2-substituted-1,4-benzodioxin systems demonstrate that electrophilic aromatic substitution proceeds regioselectively to yield the 6-acyl product as the major isomer, whereas the saturated 2,3-dihydro analogs afford the 7-acyl regioisomer as the predominant product under identical conditions [1]. This regiochemical divergence directly impacts the electronic character of the aromatic ring (6-yl is para to one ether oxygen; 7-yl is ortho/para to both ether oxygens) and the steric environment of the aldehyde for downstream derivatization.

Medicinal Chemistry Organic Synthesis Scaffold Design

Oxidation-State-Dependent Reactivity: Aldehyde (Target) vs. Carboxylic Acid (CAS 14939-92-5) vs. Primary Alcohol (CAS 57293-21-7)

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanal contains the aldehyde functional group at the terminal carbon of the three-carbon side chain (carbon oxidation state +1). The corresponding carboxylic acid analog, 3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid (CAS 14939-92-5, MW 208.21, C11H12O4), has the carbon in oxidation state +3, while the alcohol analog, 3-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol (CAS 57293-21-7, MW 194.23, C11H14O3), has the carbon in oxidation state −1. The aldehyde is uniquely positioned for reductive amination (direct C–N bond formation with primary or secondary amines), Grignard additions, Wittig olefination, and aldol condensations—transformations that are either unavailable to the alcohol (requires pre-oxidation) or to the acid (requires prior reduction or activation). The acid analog additionally differs in its solid-state properties: melting point 67.5–69.5 °C (benzene/ligroine) , whereas the aldehyde is typically a liquid or low-melting solid at ambient temperature, impacting handling and formulation.

Synthetic Chemistry Building Block Selection Derivatization

Heteroatom Linker Divergence: Ether Oxygen vs. Thioether Sulfur at the 6-Position Side Chain

The target compound incorporates an ether oxygen as the heteroatom directly connecting the benzodioxin scaffold to the propanal side chain. The sulfur-containing analog, 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)propanal (CAS 1082412-43-8), substitutes this oxygen with a thioether sulfur, increasing the molecular weight from 192.21 to 224.28 g/mol (Δ = +32.07 g/mol) and altering the molecular formula from C11H12O3 to C11H12O3S [1]. The sulfur atom introduces greater polarizability (larger atomic radius, 105 pm for S vs. 66 pm for O), increased lipophilicity (approximate ΔlogP ≈ +0.5 to +1.0 based on O→S substitution rules), and modified hydrogen-bond acceptor strength. In the context of the 2,3-dihydrobenzo[1,4]dioxin pharmacophore class, compounds with the oxygen linker have been evaluated as glycogen phosphorylase inhibitors, with reported Ki values in the micromolar range (e.g., Ki = 30,000 nM for a representative benzodioxin-thiazolidinedione hybrid) [2], establishing a class-level biological activity baseline from which heteroatom substitutions can be systematically explored.

Bioisostere Design Pharmacokinetics Medicinal Chemistry

Halogenation Impact on Scaffold Cost and Synthetic Tractability: 8-Bromo Analog (CAS 2229369-35-9)

The 8-bromo-substituted analog, 3-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)propanal (CAS 2229369-35-9), has a molecular weight of 271.11 g/mol (C11H11BrO3), representing a +78.90 g/mol (+41.1%) increase over the target compound [1]. Critically, the commercial price differential is substantial: the 8-bromo analog is listed by Enamine at $1,214.00 per gram (catalog EN300-1919202-1.0g), whereas the non-halogenated target compound is available from Bidepharm and Biosynth (CymitQuimica) at significantly lower price points, with 50 mg quoted at €572.00 and 500 mg at €1,587.00 . The bromine substituent introduces additional synthetic complexity, higher molecular weight (reduced atom economy in fragment-based approaches), potential photolytic and metabolic instability of the C–Br bond, and regulatory considerations under REACH for brominated aromatic compounds. For hit-to-lead or lead optimization programs where the 8-position is not the intended vector for further elaboration, the non-halogenated target compound offers a more cost-effective and synthetically tractable starting point.

Chemical Procurement Cost Analysis Building Block Selection

Physicochemical Property Differentiation: XLogP, TPSA, and Hydrogen-Bond Profile Across the Benzodioxin Propanal Series

The target compound exhibits a computed XLogP3 of 0.5 and a TPSA of 35.5 Ų, with zero hydrogen-bond donors and three hydrogen-bond acceptors [1]. In comparison, the carboxylic acid analog (CAS 14939-92-5) has an identical XLogP of 0.5 but possesses one hydrogen-bond donor and four acceptors (due to the additional oxygen in the carboxyl group), resulting in a higher TPSA and altered membrane permeability profile . The alcohol analog (CAS 57293-21-7) has the formula C11H14O3, introducing one H-bond donor and increasing the H-bond acceptor count, which raises its TPSA and reduces passive membrane permeability relative to the aldehyde . The 2-yl regioisomers (CAS 2229510-58-9 and 2229579-44-4) share the same molecular formula (C11H12O3) and MW (192.21) as the target but differ in the spatial disposition of the aldehyde relative to the benzodioxin oxygen atoms; the 2-yl isomer (CAS 2229510-58-9) has a reported XLogP of approximately 1.7 [2], significantly higher than the target's XLogP of 0.5, reflecting the difference between aromatic ring vs. dioxane ring attachment of the side chain.

ADME Prediction Compound Prioritization Physicochemical Profiling

Class-Level Biological Activity Precedent: 2,3-Dihydrobenzo[1,4]dioxin Scaffold as Glycogen Phosphorylase Inhibitor Pharmacophore

The 2,3-dihydrobenzo[1,4]dioxin scaffold, of which 3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanal is a direct derivative, has been validated as a pharmacophore for glycogen phosphorylase (GP) inhibition. Juhász et al. (2007) reported that novel 5-benzyl and 5-benzylidene-thiazolidine-2,4-diones bearing the 2,3-dihydrobenzo[1,4]dioxin moiety exhibit GP inhibitor activity, with a representative compound showing a Ki of 30,000 nM (30 µM) against human liver glycogen phosphorylase [1]. While this specific Ki value corresponds to a more elaborated thiazolidinedione hybrid rather than the target aldehyde itself, it establishes a quantitative class-level baseline: the benzodioxin core contributes to target engagement. The target aldehyde compound serves as a key synthetic intermediate for constructing such biologically active hybrids via condensation of the aldehyde group with thiazolidine-2,4-dione or related heterocycles. In contrast, the 2-yl regioisomers and heteroatom-substituted analogs have not been profiled in the same GP inhibition assays, meaning the 6-yl aromatic attachment has direct literature precedent for this therapeutic target class that the 2-yl and sulfur analogs lack.

Diabetes Research Enzyme Inhibition Pharmacophore Validation

High-Impact Application Scenarios for 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanal Based on Quantified Differentiation Evidence


Medicinal Chemistry: Synthesis of Glycogen Phosphorylase Inhibitor Libraries via Knoevenagel Condensation

The aldehyde functional group at the 6-position enables direct Knoevenagel condensation with thiazolidine-2,4-dione to generate 5-benzylidene-thiazolidine-2,4-dione hybrids bearing the 2,3-dihydrobenzo[1,4]dioxin pharmacophore—a validated compound class for glycogen phosphorylase inhibition with reported Ki values in the micromolar range (30 µM for a representative derivative) [1]. The 6-yl aromatic attachment is essential for this application, as the 2-yl regioisomers place the pharmacophore at a different spatial orientation relative to the benzodioxin oxygen atoms, and the acid or alcohol analogs require additional synthetic manipulation (reduction or oxidation) before the key condensation step can be performed. Researchers targeting Type 2 diabetes or glycogen storage disorders should prioritize the 6-yl aldehyde over the 2-yl regioisomer for this literature-precedented SAR exploration program.

Fragment-Based Drug Discovery: Aldehyde-Containing Fragment for Covalent and Non-Covalent Library Design

With a molecular weight of 192.21 g/mol (well within fragment rule-of-three guidelines: MW < 300), XLogP3 of 0.5, TPSA of 35.5 Ų, and zero H-bond donors, 3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanal is an ideal fragment-sized aldehyde for covalent fragment screening (targeting catalytic lysine or active-site cysteine residues via reversible imine formation) or for incorporation into DNA-encoded library (DEL) synthesis via reductive amination [2]. The sulfur analog (CAS 1082412-43-8) and the 8-bromo analog (CAS 2229369-35-9) introduce higher molecular weight and lipophilicity that push the compounds out of optimal fragment space and increase the risk of non-specific binding or aggregation. The alcohol analog lacks the electrophilic carbonyl required for covalent engagement. Procurement of the aldehyde fragment therefore directly enables a broader range of screening modalities compared to any single comparator.

Multi-Step Total Synthesis: Late-Stage Diversification via Reductive Amination of the Propanal Side Chain

In complex molecule synthesis where the benzodioxin-propanal unit serves as a key intermediate, the aldehyde oxidation state (+1) enables late-stage reductive amination to install diverse amine substituents in a single step, without requiring prior oxidation (as would be needed with the alcohol analog) or prior reduction/activation (as would be needed with the carboxylic acid analog). This eliminates 1–2 synthetic steps from the overall sequence, translating into higher cumulative yields and reduced solvent/reagent consumption. The commercial availability of the target compound at ≥95% purity with batch-specific NMR, HPLC, and GC QC documentation from Bidepharm further supports its use in GMP-adjacent or publication-quality synthesis where traceable analytical characterization is a requirement.

Comparative Physicochemical Profiling for CNS Drug Discovery Programs

The target compound's computed XLogP3 of 0.5 and TPSA of 35.5 Ų position it favorably within CNS multiparameter optimization (MPO) scoring guidelines (CNS MPO ≥ 4), whereas the 2-yl regioisomer (XLogP ≈ 1.7, TPSA unchanged) trends toward higher lipophilicity that may reduce the CNS MPO score and increase the risk of hERG channel binding or phospholipidosis [3]. For neuroscience discovery programs where the benzodioxin scaffold is being explored as a privileged structure for GPCR or ion channel targets (e.g., serotonin 5-HT1A, α1-adrenergic receptors, both of which have literature precedent for benzodioxan-related compounds), the 6-yl aldehyde provides a superior physicochemical starting point that is more likely to yield CNS-penetrant lead compounds compared to the more lipophilic 2-yl isomer.

Quote Request

Request a Quote for 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.